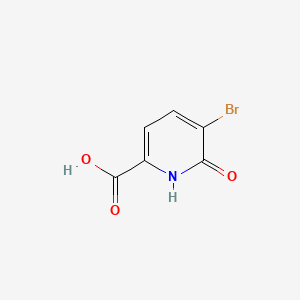![molecular formula C50H86O2S2 B566774 4,8-bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole CAS No. 1320201-19-1](/img/structure/B566774.png)
4,8-bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene is an organic compound that belongs to the class of benzodithiophenes. It is characterized by its unique structure, which includes two octyldodecyl groups attached to the benzo[1,2-b:4,5-b’]dithiophene core. This compound is of significant interest in the field of organic electronics, particularly in the development of organic photovoltaics and organic field-effect transistors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene typically involves the following steps:
Formation of the Benzo[1,2-b4,5-b’]dithiophene Core: This step involves the cyclization of appropriate precursors to form the benzo[1,2-b:4,5-b’]dithiophene core.
Attachment of Octyldodecyl Groups: The octyldodecyl groups are introduced through etherification reactions, where the hydroxyl groups on the benzo[1,2-b:4,5-b’]dithiophene core react with octyldodecyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that can further modify its electronic properties.
Substitution: Halogenation and other substitution reactions can be performed to introduce different substituents on the benzo[1,2-b:4,5-b’]dithiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzo[1,2-b:4,5-b’]dithiophene derivatives with various functional groups, while substitution can introduce halogen atoms or other substituents.
Aplicaciones Científicas De Investigación
4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene has several scientific research applications:
Organic Photovoltaics: It is used as a donor material in organic solar cells due to its excellent light-absorbing properties and ability to form efficient charge-transfer complexes.
Organic Field-Effect Transistors: The compound is utilized in the fabrication of organic field-effect transistors, where it serves as the active layer that facilitates charge transport.
Material Science: It is studied for its potential in developing new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene involves its interaction with light and charge carriers:
Light Absorption: The compound absorbs light and generates excitons (electron-hole pairs).
Charge Separation: The excitons dissociate into free charge carriers (electrons and holes) at the donor-acceptor interface.
Charge Transport: The free charge carriers are transported through the material to the electrodes, generating an electric current.
Comparación Con Compuestos Similares
Similar Compounds
4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b4,5-b’]dithiophene: This compound has shorter alkyl chains compared to 4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene, which can affect its solubility and electronic properties.
4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane): This derivative includes trimethylstannane groups, which can be used for further functionalization.
Uniqueness
4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene is unique due to its long alkyl chains, which enhance its solubility in organic solvents and improve its processability in thin-film applications. Its structure also allows for efficient charge transport and light absorption, making it a valuable material in organic electronics.
Propiedades
IUPAC Name |
4,8-bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H86O2S2/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)41-51-47-45-37-39-54-50(45)48(46-38-40-53-49(46)47)52-42-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-40,43-44H,5-36,41-42H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMYXQDUPQHOKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COC1=C2C=CSC2=C(C3=C1SC=C3)OCC(CCCCCCCC)CCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H86O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)

![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B566695.png)
![Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B566696.png)

![3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B566698.png)



![3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B566708.png)


![GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr](/img/structure/B566711.png)

